DL-Isoleucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Radioactive Labeling

DL-Isoleucine can be radioactively labeled with isotopes like Carbon-14 (¹⁴C) or Tritium (³H). This allows researchers to track the incorporation of isoleucine into newly synthesized proteins in cell cultures and living organisms. By measuring the radioactivity in isolated proteins, scientists can determine the rate of protein synthesis and study the effects of various factors on this process .

Mutant Cell Lines

Research involving mutant cell lines with deficiencies in specific amino acid synthesis pathways can utilize DL-Isoleucine. By supplementing the growth media with DL-Isoleucine, researchers can assess the ability of these mutant cells to utilize exogenous (externally supplied) amino acids for protein synthesis. This helps elucidate the mechanisms of protein biosynthesis and regulation .

Protein Crystallography

DL-Isoleucine can be used in protein crystallography studies. Crystals of proteins suitable for X-ray diffraction analysis often require specific conditions and additives. In some cases, DL-Isoleucine may act as a cryoprotectant, helping to preserve the protein structure during the crystallization process .

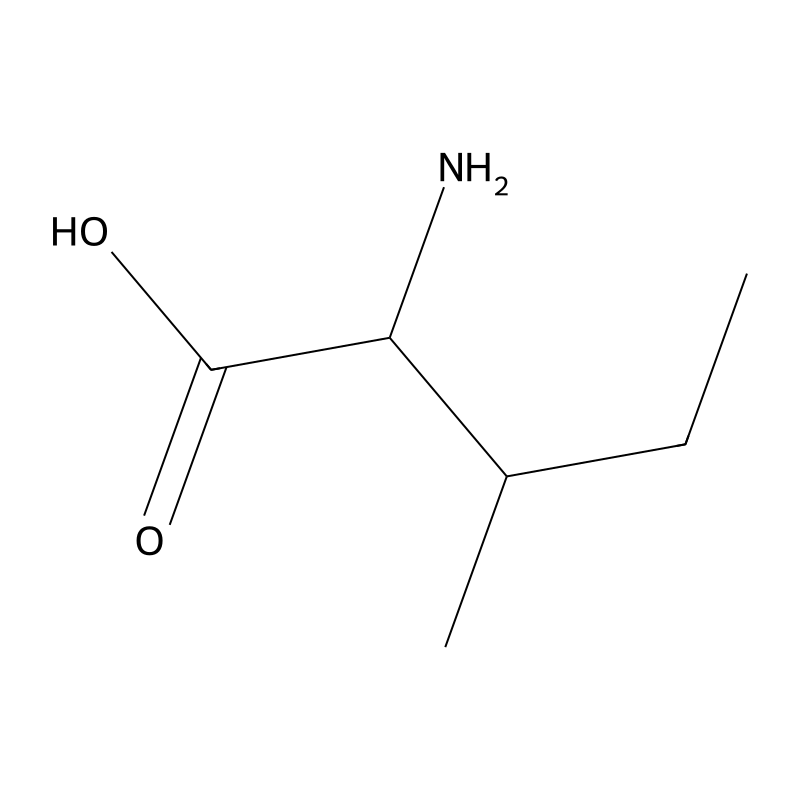

DL-Isoleucine is an α-amino acid that plays a crucial role in the biosynthesis of proteins. It is classified as a branched-chain amino acid, alongside leucine and valine, and is essential for human nutrition, meaning it must be obtained through dietary sources. The molecular formula of DL-Isoleucine is , and its molecular weight is approximately 131.17 g/mol. The compound features an α-amino group, an α-carboxylic acid group, and a hydrocarbon side chain that contributes to its non-polar characteristics .

DL-Isoleucine exists as a racemic mixture of two enantiomers: L-isoleucine and D-isoleucine. While L-isoleucine is biologically active and utilized in protein synthesis, D-isoleucine does not have the same biological function .

DL-Isoleucine plays a vital role in protein synthesis as one of the building blocks of proteins. It's also involved in regulating blood sugar levels and energy metabolism in muscle tissues []. The branched-chain structure might influence its interaction with specific enzymes or proteins involved in these processes, but further research is needed to fully understand the mechanisms.

- Transamination: DL-Isoleucine can participate in transamination reactions, where it donates its amino group to α-ketoglutarate, forming glutamate and a corresponding α-keto acid.

- Decarboxylation: Under certain conditions, DL-Isoleucine can lose its carboxyl group to form an amine.

- Deamination: This process involves the removal of the amino group, leading to the formation of ammonia and a corresponding keto acid.

These reactions are essential for metabolic pathways involving amino acids and contribute to energy production and nitrogen metabolism .

DL-Isoleucine can be synthesized through various methods:

- Natural Extraction: It can be extracted from protein-rich foods such as eggs, soybeans, meat, and dairy products.

- Chemical Synthesis: One common synthetic route involves starting from 2-bromobutane and diethylmalonate. This multistep synthesis was first reported by French chemists Bouveault and Locquin in 1905 .

- Microbial Fermentation: Certain bacteria can synthesize DL-Isoleucine from simpler substrates like glucose or pyruvate through fermentation processes.

These methods highlight the versatility in producing DL-Isoleucine for both research and commercial purposes.

DL-Isoleucine has several applications across various fields:

- Nutritional Supplements: It is commonly used in dietary supplements aimed at athletes for muscle recovery and energy production.

- Pharmaceuticals: Due to its role in protein synthesis and metabolism, it is explored for potential therapeutic applications in treating metabolic disorders.

- Animal Feed: DL-Isoleucine is added to animal feed to ensure adequate nutrition for livestock.

These applications underscore the significance of DL-Isoleucine in both human health and agricultural practices .

Studies on the interactions of DL-Isoleucine with other compounds have revealed important insights:

- Interactions with Other Amino Acids: DL-Isoleucine may compete with leucine and valine for absorption in the intestines, which can influence protein synthesis rates.

- Influence on Insulin Sensitivity: Research indicates that DL-Isoleucine may enhance insulin sensitivity, thus playing a role in glucose metabolism regulation .

- Potential Drug Interactions: Investigations into how DL-Isoleucine interacts with specific medications are ongoing to understand its implications on drug efficacy and metabolism.

These studies highlight the complex roles that DL-Isoleucine plays within biological systems.

DL-Isoleucine shares similarities with several other amino acids, particularly branched-chain amino acids. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Leucine | C6H13NO2 | Essential for protein synthesis; promotes muscle growth. |

| L-Valine | C5H11NO2 | Important for energy production; helps regulate nitrogen balance. |

| L-Threonine | C4H9NO3 | Involved in protein synthesis; supports immune function. |

| L-Alanine | C3H7NO2 | Non-essential amino acid; involved in energy metabolism. |

Uniqueness of DL-Isoleucine

What sets DL-Isoleucine apart from these similar compounds is its specific role as both glucogenic and ketogenic, allowing it to participate in diverse metabolic pathways. Additionally, its unique branched structure contributes to its distinct biochemical properties compared to other amino acids .

The canonical threonine-dependent isoleucine biosynthesis pathway represents the primary route for DL-isoleucine production in most prokaryotic organisms [1] [2]. This pathway initiates with the deamination of L-threonine by threonine deaminase (encoded by the ilvA gene) to produce 2-ketobutyrate, which serves as the essential precursor for isoleucine synthesis [1] [3].

The pathway consists of five sequential enzymatic reactions that are highly conserved across bacterial species [2] [4]. Following 2-ketobutyrate formation, the condensation reaction catalyzed by acetohydroxy acid synthase isoenzymes (AHAS I and AHAS III) represents the committed step in isoleucine biosynthesis [2]. These enzymes, encoded by ilvBN and ilvGM genes respectively, condense 2-ketobutyrate with pyruvate to form 2-aceto-2-hydroxybutyrate [5].

The subsequent transformations involve acetohydroxyacid isomeroreductase (ilvC), which reduces the intermediate using NADPH as cofactor, followed by dihydroxy-acid dehydratase (ilvD) that performs dehydration to yield 2-keto-3-methylvalerate [2] [6]. The final transamination step, catalyzed by branched-chain amino acid transaminase (ilvE), converts the keto acid to L-isoleucine using pyridoxal phosphate as cofactor [2].

Regulatory mechanisms governing this pathway are particularly complex due to the shared enzymatic machinery with valine and leucine biosynthesis [2] [4]. Threonine deaminase is subject to feedback inhibition by isoleucine and leucine but is upregulated by valine [2]. This apparent paradox is resolved by the preferential affinity of AHAS III for 2-ketobutyrate over pyruvate, ensuring continued isoleucine synthesis even under valine abundance [4].

Recent metabolic engineering efforts have focused on alleviating these regulatory constraints through the development of feedback-resistant enzyme variants [7] [6]. Studies have demonstrated that overexpression of feedback-resistant threonine deaminase (ilvA) and AHAS enzymes can significantly enhance isoleucine production titers, achieving yields of 7.4-8.5 grams per liter in engineered Escherichia coli strains [7] [6].

Underground Metabolic Routes in Prokaryotes

Underground metabolism represents a fascinating aspect of microbial biochemistry, encompassing weak promiscuous activities of enzymes that can be activated under specific conditions to form alternative biosynthetic routes [1] [8]. In the context of isoleucine biosynthesis, several underground pathways have been identified that provide metabolic flexibility and redundancy when canonical routes are disrupted [1] [3].

O-Succinyl-L-Homoserine Derivative Pathways

The O-succinyl-L-homoserine derivative pathway represents a remarkable example of underground metabolism in prokaryotes, particularly well-characterized in Escherichia coli [1] [8] [9]. This pathway emerges when the canonical threonine-dependent route is interrupted, specifically through deletion of threonine deaminases [1].

Under aerobic conditions, cystathionine γ-synthase (MetB), normally involved in methionine biosynthesis, exhibits promiscuous activity toward O-succinyl-L-homoserine [1] [8]. In the absence of L-cysteine, this enzyme catalyzes a γ-elimination reaction, cleaving O-succinyl-L-homoserine to produce 2-ketobutyrate, succinate, and ammonia [1] [10]. This promiscuous activity typically operates at approximately 220-fold lower efficiency compared to the enzyme's native function [11].

The activation of this underground pathway is significantly enhanced by cysteine supplementation, which alters the steady-state concentration of metabolites in the methionine biosynthesis pathway [1] [9]. This metabolic rewiring demonstrates how seemingly unrelated metabolic perturbations can activate latent biosynthetic capabilities [9].

Cystathionine γ-synthase (EC 2.5.1.48) is a pyridoxal phosphate-dependent enzyme that normally catalyzes the formation of L-cystathionine from O-succinyl-L-homoserine and L-cysteine [12] [10]. The enzyme's structure and mechanism have been extensively characterized, revealing a sophisticated active site capable of accommodating multiple substrate specificities [12] [13].

The physiological significance of this underground pathway extends beyond laboratory conditions. Recent studies suggest that such metabolic flexibility provides evolutionary advantages by offering backup routes when primary pathways become compromised [1] [14]. This redundancy is particularly valuable in fluctuating environmental conditions where substrate availability or enzyme function may be altered [15].

Pyruvate Formate-Lyase Mediated Anaerobic Synthesis

Under anaerobic conditions, prokaryotes have evolved sophisticated mechanisms to maintain isoleucine biosynthesis through alternative enzymatic routes [1] [3]. The pyruvate formate-lyase mediated pathway represents a physiologically relevant underground route that can provide substantial contributions to cellular isoleucine pools [1] [16].

Pyruvate formate-lyase (PFL) is a glycyl radical enzyme that normally catalyzes the non-oxidative cleavage of pyruvate to acetyl-CoA and formate under anaerobic conditions [17] [18]. However, this enzyme demonstrates remarkable substrate promiscuity, capable of utilizing propionyl-CoA as an alternative substrate to generate 2-ketobutyrate and formate [1] [16].

The closely related enzyme 2-ketobutyrate formate-lyase (TdcE) exhibits dual functionality, catalyzing both pyruvate formate-lyase and 2-ketobutyrate formate-lyase activities [19] [20]. TdcE is part of the tdcABCDEFG operon involved in threonine catabolism and can convert 2-ketobutyrate to propionyl-CoA under anaerobic conditions [19].

This anaerobic route demonstrates significant physiological relevance, particularly in the mammalian intestine where E. coli naturally resides [1]. Short-chain fatty acids such as propionate are abundant in this environment, making the pyruvate formate-lyase pathway a metabolically advantageous alternative to threonine cleavage [1] [16].

The enzyme mechanisms involve radical chemistry, with both PFL and TdcE requiring activation by specific activating enzymes that generate essential glycyl radicals [17] [21]. These radical species are highly oxygen-sensitive, limiting the pathway to strictly anaerobic conditions [17] [18].

Recent research has revealed that this pathway can provide a substantial fraction of cellular isoleucine when propionate is available in the growth medium [1]. In wild-type E. coli strains, the 2-ketobutyrate formate-lyase pathway can contribute significantly to isoleucine biosynthesis under physiological conditions, challenging traditional views of this as purely "underground" metabolism [1] [3].

The biotechnological implications of these underground pathways are considerable. Understanding and harnessing these alternative routes offers new strategies for metabolic engineering of isoleucine-producing strains [14]. The ability to activate multiple biosynthetic pathways simultaneously could provide more robust and efficient production platforms, particularly under varying fermentation conditions [14] [15].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

05T3WT3PJ1

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index